molecular formula C14H10ClNO B2450957 (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 16212-56-9

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No. B2450957
CAS RN: 16212-56-9
M. Wt: 243.69
InChI Key: HYYAYBSDFNHBDZ-BQYQJAHWSA-N
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Description

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. Clomazone belongs to the chemical family of chloroacetanilides and is known to be an effective pre-emergent herbicide. Clomazone has a unique mode of action that makes it a valuable tool in weed management.

Scientific Research Applications

Antimicrobial and Anticancer Applications

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and its derivatives exhibit significant antimicrobial and anticancer activities. The compound's ligation behavior with Pd(II) ions leads to the formation of complexes with potential therapeutic applications. These complexes have been shown to possess antimicrobial, antioxidant, and anticancer properties, providing a promising avenue for future drug development (Gaber, Awad, & Atlam, 2018).

Nonlinear Optical (NLO) Properties

This compound has been extensively studied for its nonlinear optical properties. Research indicates that derivatives of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one demonstrate potential for application in organic nonlinear optical materials. These studies involve quantum chemical calculations and experimental observations to assess the molecule's transparency in the visible range and its suitability for NLO applications (Tiwari & Singh, 2016); (Shkir et al., 2018).

Optoelectronic Device Fabrication

Further research on this compound has demonstrated its applicability in optoelectronic device fabrications. The substantial second and third harmonic generation values of the molecule, along with its high static and dynamic polarizability, make it a superior material for use in these technologies. The detailed analysis of its electronic properties, such as HOMO-LUMO gap and electrostatic potential maps, underscores its potential in this field (Shkir et al., 2018).

Molecular Docking and Antimicrobial Activities

Studies involving molecular docking and analysis of antimicrobial activities of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one derivatives have also been conducted. These investigations highlight the potential of these compounds in addressing microbial resistance to pharmaceutical drugs, showcasing their role in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).

Phosphorescent Color Switching

Research has also explored the unique phosphorescent properties of positional isomers of this compound. These isomers exhibit diverse phosphorescent colors and quantum yields, with the ability to undergo reversible phosphorescent color switching in response to acid-base vapor stimuli. This property provides a new approach to developing dynamic functional materials for various applications (Li & Yong, 2019).

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-12-5-3-4-11(10-12)7-8-14(17)13-6-1-2-9-16-13/h1-10H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYAYBSDFNHBDZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one

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